PIPES disodium

説明

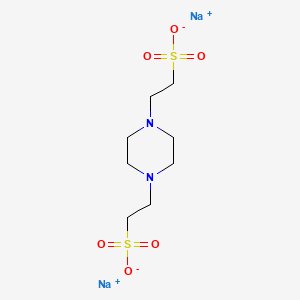

Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O6S2.2Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHSTJRPSVFLMT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2Na2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072844 |

Source

|

| Record name | 1,4-Piperazinediethanesulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | PIPES disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76836-02-7 |

Source

|

| Record name | PIPES disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076836027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Piperazinediethanesulfonic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium piperazine-1,4-diethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPES DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O25162TU3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to PIPES Disodium Salt for Researchers, Scientists, and Drug Development Professionals

Introduction

PIPES disodium salt (Piperazine-N,N′-bis(2-ethanesulfonic acid, disodium salt) is a zwitterionic biological buffer belonging to the "Good's" buffers group.[1] Developed by Dr. Norman Good and his colleagues, these buffers are characterized by their pKa values near physiological pH, high water solubility, and minimal interaction with biological components.[2] PIPES disodium salt is the sodium salt form of PIPES, offering enhanced solubility over its free acid counterpart.[3] Its chemical structure, featuring a piperazine ring with two ethanesulfonic acid groups, renders it particularly useful in a wide array of biochemical and molecular biology applications. This guide provides a comprehensive overview of PIPES disodium salt, including its chemical and physical properties, detailed experimental protocols, and its application in various research contexts.

Core Properties and Data Presentation

A thorough understanding of the physicochemical properties of a buffering agent is paramount for its effective application in experimental design. The following tables summarize the key quantitative data for PIPES disodium salt.

Table 1: Chemical and Physical Properties of PIPES Disodium Salt

| Property | Value | Reference(s) |

| CAS Number | 76836-02-7 | [1][4] |

| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [1][4][5] |

| Molecular Weight | 346.33 g/mol | [1][5] |

| Appearance | White crystalline powder | [1] |

| pKa (25 °C) | 6.8 | [1] |

| Useful pH Range | 6.1 - 7.5 | [1] |

| Solubility in Water | Highly soluble | [1] |

| pH (1% w/v solution) | 9.0 - 10.0 | [4] |

| Absorbance (A280) of 0.1M solution | < 0.05 | [4] |

Table 2: Quality and Purity Specifications

| Specification | Value | Reference(s) |

| Purity (Titration) | ≥99% | [1] |

| Impurities | Endotoxin and microbial tested | [1] |

| Foreign Activity | Cytotoxicity, DNase, NICKase, RNase, and Protease tested | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for key experiments where PIPES disodium salt is a suitable buffering agent.

Preparation of PIPES Buffer (1 M, pH 7.0)

A stock solution of PIPES buffer can be prepared and subsequently diluted to the desired working concentration for various applications.

Materials:

-

PIPES disodium salt (MW: 346.33 g/mol )

-

Deionized water (dH₂O)

-

1 M HCl or 1 M NaOH for pH adjustment

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 346.33 g of PIPES disodium salt.

-

Add the PIPES disodium salt to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.

-

Once the PIPES disodium salt has completely dissolved, transfer the solution to a 1 L volumetric flask.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Adjust the pH of the solution to 7.0 using 1 M HCl or 1 M NaOH as required. Add the acid or base dropwise while continuously monitoring the pH.

-

Once the desired pH is reached, add dH₂O to bring the final volume to 1 L.

-

Sterilize the buffer solution by autoclaving or by filtration through a 0.22 µm filter.

-

Store the buffer at 4°C.

In Vitro Enzyme Kinetics Assay: A General Protocol

PIPES buffer is an excellent choice for many enzyme assays due to its minimal interaction with metal ions, which can be crucial for the activity of certain enzymes.[6][7]

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

PIPES buffer (e.g., 50 mM, pH 7.0)

-

Microplate reader or spectrophotometer

-

96-well plate or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in PIPES buffer. The optimal concentration should be determined empirically.

-

Prepare a stock solution of the substrate in PIPES buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the appropriate volume of PIPES buffer to each well.

-

Add varying concentrations of the substrate to the wells. Include a no-substrate control.

-

Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the enzyme solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) at the appropriate wavelength over a set period. The time intervals for reading should be frequent enough to determine the initial reaction velocity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.[6]

-

Protein Crystallization by Hanging Drop Vapor Diffusion

The low metal-binding capacity of PIPES makes it a suitable buffer for protein crystallization, as it is less likely to interfere with crystal formation.[2]

Materials:

-

Purified protein solution (e.g., 10 mg/mL in a low-salt buffer)

-

PIPES buffer (e.g., 100 mM, pH 6.5-7.5)

-

Precipitant solution (e.g., polyethylene glycol, ammonium sulfate)

-

24-well crystallization plate

-

Siliconized glass cover slips

Procedure:

-

Reservoir Preparation:

-

Pipette 500 µL of the precipitant solution (containing a specific concentration of precipitant and PIPES buffer at the desired pH) into the reservoir of a 24-well crystallization plate.

-

-

Hanging Drop Preparation:

-

On a clean, siliconized glass cover slip, pipette 1-2 µL of the purified protein solution.

-

Add an equal volume (1-2 µL) of the reservoir solution to the protein drop.

-

-

Sealing and Incubation:

-

Invert the cover slip and place it over the reservoir, ensuring an airtight seal with the grease on the rim of the well.

-

-

Crystal Growth Monitoring:

-

Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

-

Monitor the drops periodically under a microscope for the formation of crystals. Crystal growth can take anywhere from a few hours to several weeks.

-

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a relevant signaling pathway and a common experimental workflow where PIPES disodium salt is a suitable buffer.

Plant Defense Signaling Pathway

PIPES buffer is often used in the study of plant biochemistry and molecular biology. While not directly a signaling molecule, its properties make it an ideal buffer for in vitro studies of components involved in plant defense signaling, such as kinase assays. The following diagram illustrates a simplified plant defense signaling pathway, highlighting the points where in vitro assays buffered with PIPES could be employed.

Caption: Simplified plant defense signaling cascade.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical experimental workflow for an in vitro kinase assay, a common application where PIPES buffer is utilized to maintain a stable pH environment.

References

- 1. PIPES 二钠盐 | Sigma-Aldrich [sigmaaldrich.com]

- 2. PIPES | 5625-37-6 [chemicalbook.com]

- 3. Why use PIPES Buffer - Blogue - Hopax Fine Chemicals [hopaxfc.com]

- 4. PIPES disodium salt [sorachim.com]

- 5. pipes disodium salt | C8H16N2Na2O6S2 | CID 173553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

PIPES Disodium Salt: A Core Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties of PIPES disodium salt, a widely used buffering agent in biological and biochemical research. Tailored for researchers, scientists, and drug development professionals, this document outlines its core characteristics, applications, and detailed experimental protocols, offering a comprehensive resource for laboratory use.

Core Chemical and Physical Properties

PIPES [piperazine-N,N′-bis(2-ethanesulfonic acid)] disodium salt is a zwitterionic buffer, one of the "Good's buffers," valued for its pKa near physiological pH.[1][2] Its properties make it an ideal choice for a variety of biological experiments, including cell culture, enzyme assays, and protein crystallization.[3][4]

| Property | Value | Reference(s) |

| Synonyms | 1,4-Piperazinediethanesulfonic acid disodium salt, Piperazine-1,4-bis(2-ethanesulfonic acid) disodium salt | [1][2] |

| CAS Number | 76836-02-7 | [1][5][6] |

| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [5][6] |

| Molecular Weight | 346.33 g/mol | [1][2] |

| Appearance | White crystalline powder | [5] |

| pKa (25 °C) | 6.8 | [1][2][5] |

| Useful pH Range | 6.1 – 7.5 | [1][2] |

| Solubility in Water | Readily soluble | [5][6] |

Applications in Research and Drug Development

PIPES disodium salt is a versatile tool in the laboratory due to its chemical stability, low metal-binding capacity, and compatibility with many biological systems.[3]

Key Applications Include:

-

Biological Buffer: Its primary use is as a buffering agent in a variety of biochemical assays to maintain a stable pH.[7] It is particularly suitable for studies involving metalloenzymes due to its negligible interaction with most metal ions.[3]

-

Cell Culture: PIPES is often included in cell culture media to maintain physiological pH, which is crucial for optimal cell growth and function.[1][2]

-

Enzyme Assays: It is a common component of reaction buffers for various enzyme assays, including kinase and phosphatase assays, where maintaining a specific pH is critical for enzyme activity and stability.[8]

-

Protein Analysis: PIPES is used as a running buffer in gel electrophoresis and as an eluent in isoelectric focusing and chromatography for the separation and analysis of proteins.[4][7]

-

Structural Biology: It is utilized in protein crystallization studies to maintain a stable pH environment conducive to crystal formation.[4]

-

Drug Formulation: In pharmaceutical development, PIPES disodium salt can be used to stabilize active pharmaceutical ingredients, potentially enhancing the efficacy and shelf-life of drug products.[7]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This protocol is a standard method to study the effect of potential drug candidates on microtubule dynamics. PIPES buffer is a key component of the general tubulin buffer used in this assay.

Materials:

-

Lyophilized tubulin protein

-

General Tubulin Buffer (GTB): 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (10 mM)

-

Glycerol

-

Test compound (e.g., potential tubulin inhibitor)

-

Positive control (e.g., nocodazole)

-

Negative control (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Methodology:

-

Preparation of Reagents:

-

Prepare the General Tubulin Buffer (GTB) and adjust the pH to 6.9.

-

On ice, reconstitute the lyophilized tubulin in GTB to a final concentration of 3-5 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add glycerol to the tubulin solution to a final concentration of 10% (v/v).

-

Prepare serial dilutions of the test compound, positive control, and negative control in GTB.

-

-

Assay Procedure:

-

Pre-warm the 96-well plate and the spectrophotometer to 37°C.

-

Add 10 µL of the diluted test compounds, positive control, or negative control to the appropriate wells of the microplate.

-

To initiate polymerization, add 90 µL of the cold tubulin/GTP/glycerol solution to each well.

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every minute for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Compare the curves of the test compounds to the positive and negative controls to determine their effect on tubulin polymerization.

-

In Vitro Reconstitution of a Signaling Pathway

PIPES buffer is also suitable for the in vitro reconstitution of signaling pathways, allowing for the study of complex biological processes in a controlled environment. The following provides a generalized workflow for such an experiment, which could be adapted for specific pathways like the MAPK or Akt signaling cascades.

Generalized Protocol for In Vitro Kinase Assay in a Reconstituted Signaling Pathway:

Materials:

-

Purified recombinant proteins of the signaling pathway (e.g., kinases, substrates).

-

Kinase Assay Buffer: 50 mM PIPES-NaOH, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

-

ATP (including [γ-³²P]ATP for radioactive detection, or unlabeled ATP for antibody-based detection).

-

Reaction tubes.

-

Incubator or water bath.

-

SDS-PAGE equipment.

-

Phosphorimager or Western blotting equipment.

Methodology:

-

Reaction Setup:

-

On ice, combine the purified signaling proteins (kinase and substrate) in a reaction tube.

-

Add the Kinase Assay Buffer to the reaction tube.

-

Prepare a negative control reaction without the kinase or without ATP.

-

-

Initiation of Reaction:

-

Add ATP (spiked with [γ-³²P]ATP if applicable) to the reaction tube to initiate the phosphorylation event.

-

Mix gently and incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time course (e.g., 0, 5, 15, 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes to denature the proteins.

-

-

Analysis of Phosphorylation:

-

Separate the proteins by SDS-PAGE.

-

If using radioactive ATP, dry the gel and expose it to a phosphor screen to visualize the phosphorylated substrate.

-

If using non-radioactive ATP, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate.

-

Conclusion

PIPES disodium salt is an invaluable tool for researchers in the life sciences and drug development. Its favorable chemical properties, particularly its pKa in the physiological range and its low metal-binding capacity, make it a reliable and versatile buffering agent for a wide array of applications. The detailed protocols provided in this guide serve as a practical resource for the effective utilization of PIPES disodium salt in the laboratory.

References

- 1. reflab.dk [reflab.dk]

- 2. assaygenie.com [assaygenie.com]

- 3. In vitro membrane reconstitution of the T-cell receptor proximal signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Biology under construction: in vitro reconstitution of cellular function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mapping the functional versatility and fragility of Ras GTPase signaling circuits through in vitro network reconstitution | eLife [elifesciences.org]

- 7. The PI 3-Kinase and mTOR Signaling Pathways Are Important Modulators of Epithelial Tubule Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

PIPES Buffer: A Technical Guide to pKa and pH Range for Researchers and Drug Development Professionals

Core Principles of PIPES Buffer

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) is a zwitterionic biological buffer, one of the "Good's" buffers, widely utilized in biological and biochemical research.[1][2] Its popularity stems from a pKa value near physiological pH, making it an effective buffer for a multitude of applications, including cell culture, enzyme assays, and protein purification.[3][4][5] A key characteristic of PIPES is its minimal binding of divalent cations like Mg²⁺ and Ca²⁺.[3]

PIPES possesses two pKa values. The first, and more commonly utilized, pKa is approximately 6.76 at 25°C, providing an effective buffering range of 6.1 to 7.5.[1] The second pKa is 2.67, with a buffering range of 1.5 to 3.5.[1] The free acid form of PIPES has low solubility in water; therefore, it is typically dissolved by adjusting the pH with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][6]

Quantitative Data Summary

The buffering capacity of PIPES is influenced by temperature and, to a lesser extent, concentration.[3][7] Understanding these relationships is critical for accurate and reproducible experimental results.

Table 1: pKa Values and Buffering Ranges of PIPES at 25°C

| pKa Value | Effective Buffering Range |

| 2.67[1] | 1.5 - 3.5[1] |

| 6.76[1][8] | 6.1 - 7.5[1][4] |

Table 2: Temperature Dependence of PIPES pKa (Primary)

| Temperature (°C) | pKa of PIPES |

| 20 | 6.80[3][9] |

| 25 | 6.76[3] |

| 37 | 6.66[3] |

The change in pKa per degree Celsius (ΔpKa/°C) for PIPES is approximately -0.0085.[3][9] For most common working concentrations (10-100 mM), the effect of concentration on the pKa of PIPES is considered minimal.[3]

Experimental Protocols

Preparation of 1 M PIPES Stock Solution (pH 7.0)

This protocol outlines the preparation of a 1 M PIPES stock solution, which can then be diluted to the desired working concentration.

Materials:

-

Deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution[3][11]

-

pH meter

-

Magnetic stirrer and stir bar

-

Beaker and volumetric flask

Procedure:

-

To prepare 1 liter of 1 M PIPES solution, weigh out 302.37 g of PIPES free acid.[11]

-

Add the PIPES powder to a beaker containing approximately 800 mL of dH₂O.[3][12]

-

Place the beaker on a magnetic stirrer and add a stir bar. The PIPES free acid will not readily dissolve.[3]

-

Slowly add 10 N NaOH or KOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.[3][12]

-

Continue adding the base until the PIPES is fully dissolved and the pH of the solution is stable at 7.0.[3]

-

Transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure a complete transfer.[3]

-

Add dH₂O to bring the final volume to the 1 L mark.[3][11][12]

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

For long-term storage, sterile filter the solution and store it at 4°C.[11]

Visualizing PIPES Buffering Characteristics

The following diagram illustrates the relationship between the two pKa values of PIPES and its corresponding effective buffering ranges.

Applications in Research and Drug Development

PIPES buffer is a versatile tool with numerous applications in scientific research and the pharmaceutical industry.

-

Cell Culture: It is used to maintain a stable pH in cell culture media, which is crucial for normal cell growth and function.[2][13]

-

Enzyme Assays: The stable pH environment provided by PIPES is essential for studying enzyme kinetics and activity.[2]

-

Protein Purification and Analysis: PIPES is often used as a buffer in chromatography and electrophoresis techniques for protein purification and separation.[2][4][5]

-

Electron Microscopy: It has been documented to minimize lipid loss when used as a buffer for glutaraldehyde histology in both plant and animal tissues.[1]

-

Formulation of Biopharmaceuticals: Due to its low toxicity and buffering capacity in the physiological range, PIPES can be a suitable buffer for the formulation of protein-based therapeutics.

References

- 1. PIPES - Wikipedia [en.wikipedia.org]

- 2. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. biocompare.com [biocompare.com]

- 6. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. Biological buffers pKa calculation [reachdevices.com]

- 8. You are being redirected... [bio-world.com]

- 9. promega.com [promega.com]

- 10. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 11. goldbio.com [goldbio.com]

- 12. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. The use and preparation method of biological buffering agent PIPES powder [vacutaineradditives.com]

PIPES Buffer: A Comprehensive Technical Guide for Biological Research

Introduction: In the landscape of biological research, maintaining a stable and physiologically relevant pH is paramount for experimental success. PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) stands out as a crucial tool for achieving this stability. As a zwitterionic, ethanesulfonic acid buffer, it is one of the original "Good's buffers" developed to be biocompatible and effective in the pH range of most biological reactions.[1] This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, detailing the core functions, applications, and protocols associated with PIPES buffer.

Core Properties and Quantitative Data

PIPES is favored for its pKa of 6.76 at 25°C, which is close to physiological pH, making it an excellent buffer for a wide range of biological experiments.[1][2] Its zwitterionic nature at this pH means it carries no net charge, which can be advantageous in certain applications. The free acid form of PIPES has low solubility in water, but it readily dissolves in aqueous solutions of sodium hydroxide or potassium hydroxide.[3][4]

Table 1: Physicochemical Properties of PIPES Buffer

| Property | Value | Citations |

| Molecular Formula | C₈H₁₈N₂O₆S₂ | [5] |

| Molecular Weight | 302.37 g/mol | [2][5] |

| pKa (at 25°C) | 6.76 | [1][2] |

| Buffering pH Range | 6.1 – 7.5 | [5][6][7] |

| Appearance | White crystalline powder | [8] |

| ΔpKa/°C | -0.0085 | [9] |

| Solubility in Water | Low (free acid), soluble as a salt | [3][10] |

Key Applications in Research and Drug Development

PIPES buffer's versatility and compatibility with many biological systems have led to its widespread adoption in numerous applications.[5]

-

Cell Culture: PIPES is frequently used in cell culture media to maintain a stable pH, which is crucial for cell viability and growth.[6][8] Its impermeability to cell membranes ensures that it buffers the extracellular environment without affecting intracellular pH.[6]

-

Protein Purification and Crystallization: It is a common component in buffers for protein purification techniques like chromatography.[3][6] In protein crystallization, PIPES is valued for maintaining a stable pH environment, which is critical for the formation of high-quality crystals.[11][12]

-

Enzyme Assays: Due to its minimal interaction with most metal ions, PIPES is an excellent choice for studying metalloenzymes.[13][14] This property ensures that the buffer does not chelate essential metal cofactors, providing more accurate kinetic data.[4]

-

Electron Microscopy: PIPES is used in fixative solutions for electron microscopy.[5][15] It has been shown to minimize the loss of lipids when used with glutaraldehyde for fixing plant and animal tissues.[1]

-

Electrophoresis: It serves as a running buffer in gel electrophoresis for the separation of proteins and nucleic acids, particularly when a pH between 6.1 and 7.5 is required.[5][11][12]

Table 2: Advantages and Disadvantages of PIPES Buffer

| Advantages | Disadvantages | Citations |

| pKa is close to physiological pH. | Can form radicals, making it unsuitable for redox studies. | [1][3][11] |

| Low capacity to bind most metal ions. | The pKa value is dependent on concentration. | [3][11] |

| Zwitterionic nature minimizes interactions. | The free acid form has low water solubility. | [4][5][16] |

| Impermeable to cell membranes. | May interfere with some enzymatic assays through radical formation. | [15] |

| Low UV absorbance. | Has a relatively high ionic strength. | [3][5] |

| Resistant to pH changes with temperature. | [5] |

Experimental Protocols

Preparation of 1 M PIPES Stock Solution (pH 6.8)

This protocol details the preparation of a 1 M stock solution of PIPES buffer.

Materials:

-

PIPES, Free Acid (MW: 302.37 g/mol )

-

Sodium Hydroxide (NaOH), solid pellets or a concentrated solution (e.g., 10 M)

-

High-purity, deionized water (dH₂O)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Beaker and a 1 L volumetric flask

Methodology:

-

Weigh out 302.37 g of PIPES free acid and add it to a beaker containing approximately 800 mL of dH₂O.[17] The PIPES free acid will not dissolve completely at this stage.[4]

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Slowly add NaOH pellets or a concentrated NaOH solution while continuously monitoring the pH with a calibrated pH meter.[9][18]

-

Continue to add NaOH until the PIPES powder is fully dissolved and the pH of the solution reaches 6.8.[9][19]

-

Carefully transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of dH₂O and add it to the volumetric flask to ensure a complete transfer.

-

For long-term storage, sterilize the solution by filtering it through a 0.22 µm filter and store it at 4°C.[9][18]

Visualizing Workflows with PIPES Buffer

The following diagrams illustrate common experimental workflows and logical relationships where PIPES buffer plays a central role.

Caption: A generalized workflow from PIPES buffer preparation to its application and subsequent analysis.

Caption: Logical relationship in a metalloenzyme assay highlighting the function of PIPES buffer.

References

- 1. PIPES - Wikipedia [en.wikipedia.org]

- 2. You are being redirected... [bio-world.com]

- 3. GOODâs BuffersââPIPES and HEPES [yacooscience.com]

- 4. Attention to details when using Good's buffer PIPES - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. biocompare.com [biocompare.com]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. The use and preparation method of biological buffering agent PIPES powder [vacutaineradditives.com]

- 9. benchchem.com [benchchem.com]

- 10. PIPES Buffer | CAS 5625-37-6 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 11. goldbio.com [goldbio.com]

- 12. bostonbioproducts.com [bostonbioproducts.com]

- 13. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 14. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. goldbio.com [goldbio.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Aqueous Solubility of PIPES Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of PIPES disodium salt (Piperazine-N,N′-bis(2-ethanesulfonic acid), disodium salt). PIPES is a zwitterionic biological buffer widely utilized in biochemical and cell culture applications due to its pKa being close to physiological pH. The disodium salt form offers significantly higher aqueous solubility compared to its free acid counterpart, making it a preferred choice for preparing concentrated buffer stock solutions. This document collates available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates key processes and influencing factors through diagrams.

Quantitative Solubility Data

The aqueous solubility of PIPES disodium salt is high, facilitating its use in a variety of laboratory settings. The following table summarizes the available quantitative data from various sources.

| Solubility Value | Temperature | pH of Solution (if specified) | Notes | Source |

| 855 g/L | 19.8 °C | Not specified | [1] | |

| 0.5 g/mL (500 g/L) | Not specified | Not specified | Clear, colorless solution | [2] |

| 0.25 g/mL (250 g/L) | Not specified | Not specified | Clear, colorless solution | [2] |

| "Highly soluble" | Not specified | Not specified | General characteristic noted. | [3][4] |

| "Excellent solubility" | Not specified | Not specified | General characteristic noted. | [3] |

| Clear and complete solubility at 0.1M | Not specified | Not specified | [5][6] |

Factors Influencing Solubility

The solubility of PIPES disodium salt in aqueous solutions can be influenced by several factors. Understanding these factors is critical for the preparation of stable and effective buffer solutions.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. agscientific.com [agscientific.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 6. PIPES disodium salt [sorachim.com]

An In-Depth Technical Guide to PIPES Disodium Salt: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PIPES disodium salt, a widely used buffering agent in biological and biochemical research. Its properties, detailed experimental protocols, and a key experimental workflow are presented to assist researchers in effectively utilizing this compound.

Core Properties of PIPES Disodium Salt

PIPES disodium salt, the disodium salt of piperazine-N,N′-bis(2-ethanesulfonic acid), is a zwitterionic buffer that is highly valued for its ability to maintain a stable pH in the physiological range.[1][2] It is considered one of "Good's buffers," a series of buffers developed to meet the specific needs of biochemical and biological research.[1]

Quantitative Data Summary

The key quantitative properties of PIPES disodium salt are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 346.33 g/mol | [3] |

| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [4][5][6] |

| pKa (at 25 °C) | 6.8 | [3][4] |

| Useful pH Range | 6.1 - 7.5 | [3] |

| Appearance | White crystalline powder | [4] |

| Solubility | Soluble in water | [4][6] |

| CAS Number | 76836-02-7 | [3][4][6] |

Experimental Protocols

Detailed methodologies for key experiments utilizing PIPES buffer are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Preparation of 1 M PIPES Buffer Stock Solution (pH 6.8)

This protocol describes the preparation of a 1 M stock solution of PIPES buffer. Note that the free acid form of PIPES is poorly soluble in water, and dissolution requires titration with a strong base.[7]

Materials:

-

PIPES (free acid, MW: 302.37 g/mol )

-

10 N Sodium Hydroxide (NaOH)

-

Deionized water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Add 302.37 g of PIPES free acid to 800 mL of dH₂O in a beaker with a magnetic stir bar.

-

While stirring, slowly add 10 N NaOH dropwise to the suspension. The PIPES will begin to dissolve as the pH increases.

-

Continuously monitor the pH with a calibrated pH meter. Continue adding NaOH until the desired pH of 6.8 is reached and all the PIPES has dissolved.

-

Carefully transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add dH₂O to the volumetric flask until the final volume reaches the 1 L mark.

-

Stopper the flask and invert several times to ensure the solution is thoroughly mixed.

-

The buffer can be filter-sterilized and stored at 4°C for long-term use.[8]

Protocol for a Tubulin Polymerization Fluorescence Assay

PIPES buffer is frequently used in tubulin polymerization assays due to its ability to maintain a stable pH environment suitable for microtubule formation. This protocol is based on a fluorescent-based assay.[2]

Materials:

-

Purified tubulin (from porcine brain)

-

Assay Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

-

10 mM GTP stock solution

-

10% (v/v) Glycerol (as a polymerization enhancer)

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Test compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

-

384-well plate

-

Fluorometer capable of measuring fluorescence intensity over time

Procedure:

-

Prepare the assay buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM EGTA.

-

On ice, prepare the tubulin solution by diluting the purified tubulin to a final concentration of 2 mg/mL in the assay buffer.

-

To the tubulin solution, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Add DAPI to the mixture to a final concentration of 6.3 µM.

-

Dispense the tubulin-DAPI mixture into the wells of a 384-well plate.

-

Add the test compounds at various concentrations to the respective wells. Include appropriate controls (e.g., DMSO as a vehicle control, paclitaxel and nocodazole as positive controls).

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes) to monitor the extent of tubulin polymerization. An increase in fluorescence corresponds to tubulin polymerization.[2]

Preparation of Chemically Competent E. coli Cells (Inoue Method)

PIPES buffer is a key component of the transformation buffer used in the Inoue method for preparing highly competent E. coli cells.[8]

Materials:

-

E. coli strain (e.g., DH5α)

-

SOB medium

-

0.5 M PIPES (pH 6.7) stock solution

-

Transformation Buffer: 55 mM MnCl₂, 15 mM CaCl₂, 250 mM KCl, 10 mM PIPES

-

DMSO

-

Sterile centrifuge bottles and microcentrifuge tubes

-

Shaking incubator

-

Centrifuge

Procedure:

-

Inoculate a starter culture of the desired E. coli strain in SOB medium and grow overnight.

-

Inoculate a larger volume of SOB medium with the starter culture and grow at 18-22°C with vigorous shaking until the OD₆₀₀ reaches 0.55.

-

Chill the culture on ice for 10 minutes.

-

Harvest the cells by centrifugation at 2500 x g for 10 minutes at 4°C.

-

Gently resuspend the cell pellet in ice-cold transformation buffer.

-

Pellet the cells again by centrifugation at 2500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in a smaller volume of ice-cold transformation buffer.

-

Add DMSO to a final concentration of 7% (v/v) and mix by swirling.

-

Incubate the cells on ice for 10 minutes.

-

Aliquot the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen.

-

Store the competent cells at -80°C until use.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical tubulin polymerization assay, a process where PIPES buffer plays a crucial role in maintaining optimal conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. abscience.com.tw [abscience.com.tw]

- 7. PIPES Buffer (1 M, 6.8 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 8. ProtocolsChemCompCellsInoue < Lab < TWiki [barricklab.org]

Physicochemical Properties and General Biocompatibility

An in-depth analysis of the cytotoxic effects of PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer on cells reveals a nuanced landscape for researchers, scientists, and drug development professionals. While generally considered biocompatible and widely used in cell culture applications, its potential for cellular toxicity is dependent on concentration, cell type, and specific experimental conditions. This technical guide synthesizes available data to provide a comprehensive overview of PIPES buffer's interaction with cells, detailed experimental protocols for assessing cytotoxicity, and visualizations of relevant workflows and conceptual signaling pathways.

PIPES is a zwitterionic "Good's" buffer with a pKa of 6.76 at 25°C, making it an effective buffer in the physiological pH range of 6.1 to 7.5.[1][2] A significant advantage of PIPES is its negligible capacity to bind most metal ions, which is crucial for studies involving metalloenzymes.[1][3][4][5][6] It is widely utilized in cell culture, chromatography, protein purification, and electron microscopy.[7][8][9][10] Generally, PIPES is considered to have low toxicity at appropriate concentrations.[1] Safety data sheets indicate that it does not meet the criteria for classification as an acute oral, dermal, or inhalation toxicant, although its toxicological properties have not been fully investigated.[11][12][13]

Cellular Toxicity of PIPES Buffer

The cytotoxicity of PIPES buffer is not absolute and can be influenced by several factors. While it is a popular choice for its buffering capacity and low metal binding, it is not entirely inert and its effects on cell viability should be considered.

Concentration-Dependent Effects

Cell-Type Specificity

The impact of a buffer can vary significantly between different cell lines. A study comparing the effects of four different buffers on Caco-2 and K562 cancer cell lines demonstrated this variability. Although the exact composition of the buffers was not specified, the results underscore the importance of empirical testing to determine the optimal buffer for a particular cell type and experimental duration.[1][14]

Comparative Toxicity with Other Buffers

Research on keratinocyte cell lines revealed that MOPS buffer, another "Good's" buffer, was cytotoxic at concentrations greater than 20 mM, whereas HEPES buffer at 25 mM maintained cell viability.[15] In a study on tobacco cells under low pH conditions, homopipes (a related buffer) was found to be the most suitable, allowing for normal cell growth, while other buffers like β-alanine were toxic.[16] These findings highlight that even within the same class of buffers, toxicity profiles can differ.

Quantitative Data on Cell Viability in Different Buffers

The following table summarizes data from a study investigating the impact of four different, unspecified buffer compositions on the viability of Caco-2 and K562 cells. This data is presented to illustrate the principle of buffer-dependent effects on cell viability.

| Buffer | Caco-2 Cell Viability (%) vs. Control (1h) | Caco-2 Cell Viability (%) vs. Control (24h) | K562 Cell Viability (%) vs. Control (1h) | K562 Cell Viability (%) vs. Control (24h) |

| Buffer 1 | 91.9 | 105.1 | ~75 | ~75.2 |

| Buffer 2 | 79.7 | 68.6 | ~75 | ~75.2 |

| Buffer 3 | 69.4 | 88.1 | ~75 | - |

| Buffer 4 | 64.9 | 116.6 | ~75 | ~72.3 |

Table adapted from a study on the impact of different buffers on cancer cell lines.[1]

Experimental Protocols

Protocol 1: General Workflow for Comparing Buffer Cytotoxicity using MTT Assay

This protocol outlines a general method for comparing the cytotoxic effects of different buffers, such as PIPES, on a given cell line.

1. Cell Culture:

- Maintain the desired cell line in its standard growth medium.

2. Preparation of Buffer-Supplemented Media:

- Prepare aliquots of the standard growth medium.

- Supplement each aliquot with an equimolar concentration of the buffers to be tested (e.g., 10 mM, 20 mM, 50 mM of PIPES, HEPES, Tris, and a no-buffer control).

- Adjust the pH of each medium to be consistent across all conditions.

3. Cell Seeding:

- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).

- Incubate the plate for 24 hours to allow for cell attachment.

4. Treatment:

- Remove the standard growth medium and replace it with the prepared buffer-supplemented media.

- Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

5. MTT Assay:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

- Incubate for 2-4 hours at 37°C.

- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

- Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability for each buffer condition relative to the no-buffer control.

Protocol 2: Assessing Cell Viability using Flow Cytometry with Propidium Iodide (PI) Staining

This protocol provides a method for quantifying cell death by identifying cells with compromised membranes.

1. Cell Preparation:

- Culture and treat cells with different concentrations of PIPES buffer as described in Protocol 1.

- Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

2. Staining:

- Wash the cells once with cold PBS.

- Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

- Transfer 100 µL of the cell suspension to a flow cytometry tube.

- Add 5 µL of Propidium Iodide (PI) staining solution.

- Gently vortex and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

- Analyze the samples on a flow cytometer.

- PI-positive cells are considered non-viable.

Visualizations

Caption: Workflow for Assessing Buffer Cytotoxicity.

Caption: Hypothetical Interference with a Signaling Pathway.

Conclusion

PIPES buffer is a valuable tool in cell biology research due to its favorable physicochemical properties. While generally considered to have low toxicity, this is not absolute. The potential for cytotoxicity is a multifactorial issue that depends on the specific context of the experiment, including buffer concentration and the cell type under investigation. Therefore, it is imperative for researchers to empirically validate the suitability of PIPES buffer for their specific experimental system to ensure the integrity and reliability of their results. The provided protocols offer a framework for conducting such validation studies.

References

- 1. benchchem.com [benchchem.com]

- 2. PIPES - Wikipedia [en.wikipedia.org]

- 3. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. GOODâs BuffersââPIPES and HEPES [yacooscience.com]

- 6. Reproducibility with Biological Buffers [sigmaaldrich.com]

- 7. biocompare.com [biocompare.com]

- 8. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. severnbiotech.com [severnbiotech.com]

- 13. lobachemie.com [lobachemie.com]

- 14. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdmf.org.br [cdmf.org.br]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to PIPES Disodium Salt: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PIPES disodium salt, a versatile and widely used biological buffer. This document details its chemical and physical properties, explores its diverse applications in research and drug development, and offers detailed experimental protocols for its use.

Core Properties of PIPES Disodium Salt

PIPES disodium salt (Piperazine-N,N′-bis(2-ethanesulfonic acid), disodium salt) is a zwitterionic buffer, one of the "Good's" buffers, valued for its ability to maintain a stable pH in the physiological range.[1][2] Its chemical structure and properties make it an ideal choice for a variety of biological and biochemical applications.

Physicochemical Data

A summary of the key quantitative data for PIPES disodium salt is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 76836-02-7 | [3][4] |

| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [3][4] |

| Molecular Weight | 346.33 g/mol | [3] |

| pKa at 25°C | 6.8 | [3] |

| Useful pH Range | 6.1 - 7.5 | |

| Appearance | White crystalline powder | [5] |

| Solubility | Soluble in water | [3][4] |

Key Features and Advantages

-

Physiological pH Range: With a pKa of 6.8, PIPES is an excellent buffer for maintaining a stable pH in experiments conducted around neutral pH, mimicking physiological conditions.

-

Low Metal Ion Binding: PIPES shows a negligible capacity to bind most divalent metal ions, such as Ca²⁺ and Mg²⁺, which is a critical feature in studies involving metalloenzymes where such interactions could inhibit enzyme activity.

-

High Solubility: The disodium salt form of PIPES is highly soluble in water, facilitating the preparation of buffer solutions.

-

Biological Inertness: It is considered non-toxic to cultured cell lines and is generally biologically inert, minimizing interference with cellular processes.

Applications in Research and Development

PIPES disodium salt is a versatile tool with applications spanning various fields of life science research and pharmaceutical development.

Summary of Applications

| Application Area | Specific Use Cases | Key Advantages |

| Cell Culture | Maintenance of pH in cell culture media. | Non-toxic to cells, maintains physiological pH. |

| Biochemistry & Enzyme Assays | Buffering agent in enzyme kinetic studies and protein purification. | Low metal ion binding prevents interference with enzyme activity.[6] |

| Electron Microscopy | Fixation and preparation of biological specimens. | Superior ultrastructural preservation, minimizes lipid loss.[2][7][8] |

| Protein Crystallization | Component of crystallization screening solutions. | Maintains stable pH without interfering with crystal formation.[6] |

| Electrophoresis | Running buffer for separation of proteins and nucleic acids. | Provides stable pH for reproducible separation. |

| Pharmaceutical Formulations | Stabilization of active pharmaceutical ingredients (APIs). | Enhances the efficacy and shelf-life of medications.[5] |

Experimental Protocols

This section provides detailed methodologies for the preparation and use of PIPES buffer in key experimental applications.

Preparation of a 1 M PIPES Stock Solution (pH 7.2)

This protocol describes the preparation of a 1 M stock solution of PIPES buffer, which can be diluted to the desired working concentration for various applications.

Materials:

-

PIPES disodium salt (MW: 346.33 g/mol )

-

Deionized water (dH₂O)

-

1 N Hydrochloric Acid (HCl)

-

Calibrated pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh out 346.33 g of PIPES disodium salt.

-

Add the PIPES disodium salt to a beaker containing approximately 800 mL of dH₂O.

-

Place the beaker on a magnetic stirrer and add a stir bar to begin dissolution.

-

Once dissolved, place the pH electrode in the solution and monitor the pH.

-

Adjust the pH to 7.2 by slowly adding 1 N HCl.

-

Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask.

-

Bring the final volume to 1 L with dH₂O.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the stock solution at 4°C.

Workflow for Preparing 1M PIPES Stock Solution

Caption: A flowchart illustrating the steps for preparing a 1M PIPES stock solution.

Use of PIPES Buffer in Enzyme Assays

PIPES is an excellent choice for many enzyme assays due to its low metal-binding capacity. This protocol provides a general workflow for its use.

Workflow for Enzyme Assay using PIPES Buffer

Caption: A schematic of the workflow for conducting an enzyme assay with PIPES buffer.

PIPES Buffer in Electron Microscopy Fixation

PIPES buffer is advantageous for preserving the ultrastructure of biological specimens for electron microscopy.[2][7][8]

Protocol for Glutaraldehyde Fixation using PIPES Buffer:

-

Prepare 0.1 M PIPES Buffer: Dilute a 1 M PIPES stock solution (pH 7.2) 1:10 with dH₂O.

-

Prepare Fixative Solution: To the 0.1 M PIPES buffer, add glutaraldehyde to a final concentration of 2.5% (v/v). This should be done in a fume hood.

-

Tissue Fixation:

-

Immediately after dissection, immerse small tissue blocks (e.g., 1 mm³) in the cold (4°C) fixative solution.

-

Fix for 2-4 hours at 4°C.

-

-

Washing:

-

Remove the fixative solution and wash the tissue blocks three times with cold 0.1 M PIPES buffer for 15 minutes each wash.

-

-

Post-fixation (Optional but recommended):

-

Post-fix with 1% osmium tetroxide in 0.1 M PIPES buffer for 1-2 hours at 4°C.

-

-

Further Processing: Proceed with dehydration, infiltration, and embedding in resin according to standard electron microscopy protocols.

Role in Cellular Signaling Studies

While PIPES buffer does not directly participate in signaling cascades, its role in maintaining a stable and physiologically relevant extracellular and intracellular environment is crucial for the accurate study of cellular signaling pathways. By providing a consistent pH, PIPES ensures that the activity of signaling proteins, such as kinases, phosphatases, and receptors, is not artifactually altered by pH fluctuations. Its low interaction with divalent cations is also critical in signaling pathways where calcium and magnesium are important second messengers.

Logical Relationship in Signaling Experiments

Caption: The logical flow of how PIPES buffer contributes to reliable signaling studies.

Conclusion

PIPES disodium salt is an indispensable tool in modern biological and biochemical research. Its favorable physicochemical properties, particularly its physiological pKa and low metal ion binding capacity, make it a superior choice for a wide range of applications, from fundamental cell biology to the development of therapeutic agents. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize PIPES disodium salt to achieve reliable and reproducible experimental outcomes.

References

- 1. PIPES: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. rpicorp.com [rpicorp.com]

- 4. agscientific.com [agscientific.com]

- 5. chemimpex.com [chemimpex.com]

- 6. bostonbioproducts.com [bostonbioproducts.com]

- 7. benchchem.com [benchchem.com]

- 8. The use of PIPES buffer in the fixation of mammalian and marine tissues for electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of PIPES Disodium Salt Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage conditions for piperazine-N,N′-bis(2-ethanesulfonic acid) disodium salt (PIPES disodium salt) powder, a widely used zwitterionic biological buffer. Adherence to these guidelines is critical for maintaining the integrity, purity, and performance of the reagent in sensitive downstream applications, including cell culture, protein crystallization, and diagnostic assays.[1][2] This document outlines the factors influencing the stability of solid PIPES disodium salt, recommended storage protocols, and methodologies for assessing its quality over time.

Recommended Storage Conditions

PIPES disodium salt powder is a stable compound when stored correctly.[3] The primary recommendation from most suppliers is to store the powder at room temperature in a dry, dark, and well-ventilated area.[4] To prevent moisture absorption, it is crucial to keep the container tightly sealed.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (15-25°C) | Avoids potential degradation from excessive heat.[5][6] |

| Humidity | Dry/Desiccated | PIPES disodium salt is hygroscopic and can absorb atmospheric moisture, which may lead to caking and chemical degradation. |

| Light | In the Dark (e.g., in an opaque container) | Prolonged exposure to light, particularly UV, can cause photo-oxidation.[6][7] |

| Atmosphere | Tightly Sealed Container | Minimizes exposure to moisture and atmospheric contaminants. |

Shelf Life: When stored under these ideal conditions in an unopened container, PIPES disodium salt powder typically has a shelf life of one to three years.[5][6] Once opened, the shelf life may be reduced due to increased exposure to atmospheric moisture and potential contaminants.[5] Regular quality assessment is recommended for opened containers.

Factors Influencing Stability and Degradation Pathways

While generally stable in its solid form, PIPES disodium salt can degrade under suboptimal conditions. The principal factors of concern are elevated temperature, moisture, and light.

Thermal Degradation: High temperatures (above 100°C) can initiate the degradation of PIPES, potentially leading to the opening of the piperazine ring to form amine and carboxylic acid by-products.[7] A safety data sheet indicates that decomposition begins at temperatures above 375°C.[8]

Hydrolytic and Oxidative Degradation: The presence of moisture can facilitate hydrolysis, especially under acidic or alkaline conditions, which could lead to the cleavage of the sulfonic acid groups.[7] Although less susceptible to oxidation than some other buffers, prolonged exposure to oxygen, particularly in the presence of high temperature and light, can promote slow oxidation of the piperazine ring, potentially forming imines or hydroxyl derivatives.[6][7]

The potential degradation pathways of PIPES are illustrated below. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Experimental Protocols for Quality Assessment

To ensure the continued quality of PIPES disodium salt powder, particularly for long-term storage or after opening a container, several analytical tests can be performed.

Hygroscopicity Testing

This test evaluates the tendency of the powder to absorb moisture from the air.

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of PIPES disodium salt powder into a pre-weighed, suitable container.

-

Conditioning: Place the open container in a controlled humidity chamber at specified conditions (e.g., 25°C and 75% relative humidity).

-

Weighing: At predetermined time intervals, remove the container from the chamber and immediately weigh it to determine the amount of moisture absorbed.

-

Calculation: Calculate the percentage of weight gain over time.

The workflow for hygroscopicity testing is outlined below.

Determination of Water Content by Karl Fischer Titration

For a precise quantification of the water content in the powder, Karl Fischer titration is the gold standard.

Methodology:

-

Titrator Preparation: Prepare the Karl Fischer titrator with an appropriate solvent (e.g., methanol-free for amine salts to prevent side reactions).

-

Blank Titration: Run a blank titration of the solvent to determine the background moisture.

-

Sample Analysis: Accurately weigh a sample of PIPES disodium salt powder and introduce it into the titration vessel.

-

Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The amount of reagent consumed is used to calculate the water content. For strongly basic amines, the addition of a neutralizing agent like benzoic acid to the solvent may be necessary to prevent pH shifts that can interfere with the reaction.

Purity Assessment and Stability-Indicating Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity of PIPES disodium salt and to detect any degradation products.

Methodology:

-

Sample Preparation: Prepare a solution of PIPES disodium salt powder in a suitable solvent (e.g., ultrapure water).

-

Chromatographic Conditions: Use a suitable HPLC column (e.g., a C18 reverse-phase column) with an appropriate mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile).

-

Detection: Use a UV detector to monitor the eluent. PIPES has low UV absorbance, so detection might be challenging at low concentrations.

-

Analysis: The purity is determined by the relative area of the main PIPES peak compared to any impurity or degradation product peaks.

For a comprehensive stability analysis, forced degradation studies can be performed to intentionally degrade the PIPES powder under various stress conditions and then analyze the resulting products by HPLC. This helps to validate that the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Forced Degradation Study Design:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve sample in 0.1 M HCl and heat at 60°C for a specified time. |

| Base Hydrolysis | Dissolve sample in 0.1 M NaOH and heat at 60°C for a specified time. |

| Oxidation | Treat sample solution with 3% H₂O₂ at room temperature. |

| Photolysis | Expose the solid powder or a solution to UV light (e.g., 254 nm) for a defined period. |

| Thermal Stress | Heat the solid powder at an elevated temperature (e.g., 105°C) for a set duration. |

The following diagram illustrates the logical flow of a forced degradation study.

Conclusion

The stability of PIPES disodium salt powder is crucial for the reliability and reproducibility of experimental results. By adhering to the recommended storage conditions of room temperature, in a dry, dark, and tightly sealed container, researchers can ensure the long-term integrity of the product. For applications requiring stringent quality control, periodic assessment of the powder's physical and chemical properties using the described experimental protocols is recommended. Understanding the potential degradation pathways and employing stability-indicating analytical methods will further guarantee the quality and performance of this essential biological buffer.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploration of Buffering Performance and Stability of PIPES-K2 - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. agscientific.com [agscientific.com]

- 5. PIPES buffer stability: Effects of temperature and storage [yunbangpharm.com]

- 6. PIPES Buffer Stability: Temperature and Storage Effects - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]

- 8. carlroth.com [carlroth.com]

Stability of PIPES Disodium Solution at Room Temperature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of piperazine-N,N′-bis(2-ethanesulfonic acid) disodium salt (PIPES disodium) solutions when stored at room temperature. Understanding the stability of this widely used biological buffer is critical for ensuring the reproducibility and accuracy of experimental results in various applications, including cell culture, biochemical assays, and pharmaceutical formulations.[1][2][3][4][5] This document outlines the factors influencing stability, potential degradation pathways, and detailed experimental protocols for assessing the integrity of PIPES disodium solutions over time.

Introduction to PIPES Buffer and its Stability

PIPES is a zwitterionic buffer developed by Dr. Norman Good and his colleagues, valued for its pKa of 6.76 at 25°C, which is within the physiological pH range.[5] Its key characteristics include high water solubility, minimal interaction with metal ions, and low permeability through biological membranes.[3][5] While PIPES in its solid, powdered form is stable for years at room temperature when kept in a dry, dark, and well-sealed container, its stability in an aqueous solution is more limited.[6][7] Generally, PIPES solutions are considered stable for 1-2 weeks at room temperature.[7] After this period, degradation can occur, potentially affecting experimental outcomes.

Several environmental factors can influence the stability of PIPES disodium solutions:

-

Temperature: Elevated temperatures can accelerate the degradation of PIPES.[7]

-

Light: Prolonged exposure to light, particularly UV light, may induce photo-oxidative degradation.[7]

-

Oxygen: The presence of oxygen can contribute to oxidative degradation, although this is generally a slow process at room temperature.

-

Contamination: Microbial or chemical contamination can significantly impact the buffer's integrity.

Potential Degradation Pathways

The primary degradation pathways for PIPES in an aqueous solution are believed to be hydrolysis and photo-oxidation. High temperatures can promote the hydrolysis of the piperazine ring, leading to a loss of buffering capacity.[7] Photo-oxidation, induced by exposure to light, can also alter the chemical structure of the PIPES molecule. While the exact degradation products in a PIPES disodium solution at room temperature are not extensively documented in publicly available literature, a hypothetical degradation pathway is illustrated below.

References

- 1. goldbio.com [goldbio.com]

- 2. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the common characteristics of Good's buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Stability Analysis of Biological Buffer PIPES [vacutaineradditives.com]

Methodological & Application

Application Notes and Protocols for PIPES Disodium Buffer Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PIPES (piperazine-N,N'-bis(2-ethanesulfonic acid)) disodium buffer, including its properties, applications, and a detailed protocol for its preparation.

PIPES is a zwitterionic buffer developed by Good and his colleagues, valued for its pKa near physiological pH, minimal metal ion binding, and suitability for a variety of biological and biochemical applications.[1][2] The disodium salt form offers the advantage of high water solubility, simplifying the buffer preparation process.[3]

Key Properties of PIPES Buffer

PIPES is widely used for its ability to maintain a stable pH in the range of 6.1 to 7.5.[1][4][5] Its pKa of approximately 6.76 at 25°C makes it an excellent choice for many cell culture and enzyme assay systems that require a physiological pH.[1][6] Unlike some other buffers, PIPES does not form significant complexes with most metal ions, making it suitable for use in systems where metal ion concentration is critical.[2]

Common Applications

PIPES buffer is a versatile tool in the laboratory and is utilized in a wide range of applications, including:

-

Cell Culture: It is frequently used as a buffering agent in cell culture media to maintain stable pH conditions, which is crucial for cell viability and growth.[5][7][8][9]

-

Protein Purification and Enzyme Assays: Its stable pH range and low metal-binding capacity make it an ideal buffer for protein purification protocols and enzyme kinetics studies.[2][4][5][7]

-

Chromatography and Electrophoresis: PIPES is employed as a component of running buffers in various chromatographic techniques and in polyacrylamide gel electrophoresis (PAGE).[5][7][8]

-

Electron Microscopy: It has been documented to be effective in fixation procedures for electron microscopy, helping to preserve the ultrastructure of biological specimens.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for PIPES disodium salt and the resulting buffer solution.

Table 1: Properties of PIPES Disodium Salt

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [3] |

| Molecular Weight | 346.33 g/mol | [3] |

| Appearance | White powder | [1] |

| pKa (25°C) | 6.76 | [1][6] |

| Effective pH Range | 6.1 - 7.5 | [1][4][10] |

Table 2: Recommended Storage Conditions

| Form | Temperature | Conditions | Shelf Life | Source |

| Powder (unopened) | Room Temperature | Dry, protected from light | 1-3 years | [11][12] |

| Stock Solution (1M) | 4°C or 2-8°C | Sterile filtered | 1 month after opening | [13][14] |

| Stock Solution (1M) | -20°C or -80°C | Aliquoted | 1-2 years | [15] |

Experimental Protocol: Preparation of 1 M PIPES Disodium Buffer Stock Solution

This protocol details the steps to prepare a 1 M stock solution of PIPES buffer using PIPES disodium salt.

Materials and Reagents:

-

PIPES disodium salt (MW: 346.33 g/mol )

-

High-purity, deionized water (dH₂O)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH) - for pH adjustment if needed

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Graduated cylinder

-

0.22 µm sterile filter unit

-

Sterile storage bottles

Procedure:

-

Weighing the PIPES Disodium Salt: To prepare 1 liter of a 1 M PIPES buffer solution, accurately weigh out 346.33 g of PIPES disodium salt.

-

Dissolving the Salt: Add the weighed PIPES disodium salt to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. PIPES disodium salt is highly soluble in water.[3]

-

pH Adjustment:

-

Once the salt is fully dissolved, place the calibrated pH meter electrode into the solution.

-

The initial pH of the solution will be slightly alkaline.

-

Slowly add 1 M HCl dropwise while continuously stirring to lower the pH to your desired value (e.g., 7.0).

-

If the pH drops below the target, you can adjust it back by adding a few drops of 1 M NaOH.

-

Allow the solution to equilibrate before taking the final pH reading.

-

-

Final Volume Adjustment: Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 liter.

-

Sterilization: For applications requiring sterile conditions, such as cell culture, filter the buffer solution through a 0.22 µm sterile filter unit into a sterile storage bottle.

-

Storage: Label the bottle clearly with the buffer name, concentration, pH, and preparation date. Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.[13][14][15]

Visualizations

Experimental Workflow for PIPES Disodium Buffer Preparation

Caption: Workflow for preparing a 1 M PIPES disodium buffer stock solution.

Logical Relationship of PIPES Buffer Properties

Caption: Key properties of PIPES buffer and their relevance to its applications.

References

- 1. PIPES - Wikipedia [en.wikipedia.org]

- 2. Why use PIPES Buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]